1-Chloro-3-heptoxypropan-2-ol
Description
1-Chloro-3-heptoxypropan-2-ol is a chlorinated alcohol derivative with a heptoxy group (C₇H₁₅O-) at the third carbon and a chlorine atom at the first carbon of the propan-2-ol backbone.
Properties
CAS No. |
42032-43-9 |
|---|---|
Molecular Formula |
C10H21ClO2 |
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-chloro-3-heptoxypropan-2-ol |
InChI |
InChI=1S/C10H21ClO2/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
InChI Key |
MSRSFQYAPZAUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-heptoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with heptanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-heptoxypropan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-heptoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various alcohols or ethers.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in alkanes or other reduced compounds .
Scientific Research Applications
1-Chloro-3-heptoxypropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-heptoxypropan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Heptoxy vs. Methyl: The long-chain heptoxy group in the target compound increases hydrophobicity and molecular weight compared to the methyl group in 1-chloro-2-methyl-2-propanol.
- Heptoxy vs. Phenoxyethoxy: The aromatic phenoxyethoxy group in the third compound introduces π-π interactions, increasing melting/boiling points compared to the aliphatic heptoxy group.
Physicochemical Properties
Notes:
- The heptoxy group’s steric bulk likely slows nucleophilic substitution (SN2) at the chlorinated C1 position compared to 1-chloro-2-methyl-2-propanol.
- The phenoxyethoxy compound’s aromatic ring may stabilize transition states in elimination reactions, differing from aliphatic analogs.
Critical Differences :
- 1-Chloro-2-methyl-2-propanol’s safety data sheet explicitly warns against inducing vomiting for ingestion , a protocol likely applicable to the heptoxy analog.
- The phenoxyethoxy derivative’s safety profile remains understudied, highlighting the need for caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
